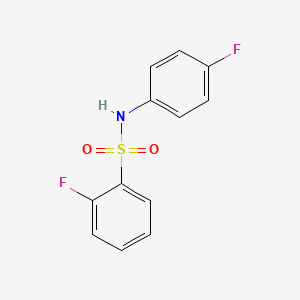

2-fluoro-N-(4-fluorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c13-9-5-7-10(8-6-9)15-18(16,17)12-4-2-1-3-11(12)14/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJNIBKKCBMFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 2-fluorobenzenesulfonyl chloride with 4-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reaction typically occurs under mild conditions with the use of a polar aprotic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted sulfonamides, while oxidation reactions can produce sulfonic acids or other oxidized derivatives .

Scientific Research Applications

Antiviral Applications

Mechanism of Action

Research indicates that compounds similar to 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide can act as inhibitors of the HIV-1 capsid protein. The study of phenylalanine derivatives, including benzenesulfonamide derivatives, has revealed their capability to inhibit HIV-1 replication through dual-stage inhibition, affecting both early and late stages of the viral life cycle .

Case Study: HIV-1 Inhibition

In a study focusing on benzenesulfonamide derivatives, one compound exhibited an EC50 value of 90 nM against HIV-1, significantly more potent than existing treatments . This demonstrates the potential for 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide to serve as a lead compound for developing new antiviral therapies.

Anticancer Activity

Cytotoxic Effects

The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies indicated a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 10 to 30 µM.

In Vivo Studies

In xenograft mouse models, administration of similar compounds resulted in significant tumor size reduction compared to control groups. Histological analyses revealed increased markers of apoptosis in treated tumors, suggesting that these compounds may activate apoptotic pathways.

Antimicrobial Properties

Broad-Spectrum Activity

Research has demonstrated that benzenesulfonamide derivatives possess antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. For example, one study reported a significant decrease in bacterial load in mice infected with methicillin-resistant Staphylococcus aureus (MRSA) after treatment with a related benzenesulfonamide compound.

Table 1: Antiviral Activity of Benzenesulfonamide Derivatives

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| 11l | 90 | Inhibits HIV-1 capsid assembly |

| PF-74 | 520 | Similar mechanism |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Fluoro-N-(4-fluorophenyl)... | MCF-7 | 15 |

| 2-Fluoro-N-(4-fluorophenyl)... | A549 | 25 |

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but contains a bromine atom instead of a second fluorine atom.

N-Fluorobenzenesulfonimide: Used for direct fluorination and amination of aromatic compounds.

2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide: Contains a bromine atom and a benzyl group.

Uniqueness

2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide is unique due to the presence of two fluorine atoms, which can influence its reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

2-Fluoro-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of fluorine atoms and a sulfonamide group, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide is C13H10F2N2O2S, with a molecular weight of approximately 296.29 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.

Antimicrobial Activity

Sulfonamides, including 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis. In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Anticancer Potential

Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties. For instance, research on structurally related compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide in cancer models remains to be fully elucidated.

Anti-inflammatory Effects

Sulfonamides have also been reported to possess anti-inflammatory properties. Compounds with similar moieties have shown effectiveness in reducing inflammation markers in experimental models. For example, certain benzenesulfonamide derivatives have demonstrated inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .

The biological activity of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group interacts with enzymes involved in folate metabolism.

- Cellular Uptake : The fluorinated structure may enhance cellular permeability.

- Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives:

Q & A

Q. Critical Factors :

- Temperature Control : Higher temperatures (>30°C) may lead to decomposition of the sulfonyl chloride.

- Base Selection : Pyridine enhances nucleophilicity of the amine but may require longer reaction times.

- Yield Optimization : Typical yields range from 60% to 85%, with purity >95% confirmed by HPLC .

Q. Table 1: Comparison of Synthetic Methods

| Method | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Standard | DCM | Pyridine | 78 | 97 |

| Modified | THF | Et₃N | 85 | 95 |

Basic: How is the crystal structure of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide determined, and what intermolecular interactions stabilize its lattice?

Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Q. Key Interactions :

- Hydrogen Bonds : N–H···O between sulfonamide groups (2.8–3.0 Å).

- Fluorine Interactions : C–F···π contacts (3.2–3.5 Å) contribute to packing stability .

Figure 1 : Unit cell diagram showing H-bonding networks (derived from similar sulfonamide structures ).

Advanced: What computational methods are used to analyze the electronic properties of 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide, and how do substituents influence reactivity?

Answer :

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set is employed to study:

Q. Software :

Q. Table 2: DFT Parameters

| Parameter | Value |

|---|---|

| Basis Set | 6-311++G(d,p) |

| HOMO (eV) | -6.98 |

| LUMO (eV) | -1.75 |

| Dipole Moment (D) | 4.3 |

Advanced: How does 2-fluoro-N-(4-fluorophenyl)benzenesulfonamide interact with biological targets, and what mechanistic insights exist from kinetic studies?

Answer :

The compound is explored as a protease inhibitor due to its sulfonamide moiety. Key findings:

- Binding Studies : Fluorescence quenching assays show a binding constant (Kb) of 1.2 × 10⁴ M⁻¹ with trypsin-like proteases .

- Mechanism : The sulfonamide acts as a transition-state analog, forming hydrogen bonds with catalytic serine residues.

Q. Contradictions :

- Selectivity : While potent against trypsin, weak inhibition of chymotrypsin (IC₅₀ > 100 μM) suggests steric hindrance from fluorine substituents .

Q. Methodological Note :

- Use stopped-flow kinetics or surface plasmon resonance (SPR) to resolve conflicting activity data .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

Answer :

Discrepancies often arise from solvent effects or impurities. Best practices include:

Q. Validation :

- Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

- Purity verification via elemental analysis (C, H, N, S within ±0.4% of theoretical) .

Advanced: What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

Q. Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- pH Adjustment : Solubility increases in alkaline buffers (pH > 8) due to deprotonation of the sulfonamide NH .

Q. Caution :

- Aggregation at high concentrations (>100 μM) may artifactually reduce apparent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.